molecular formula C11H17NO3 B2595196 tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate CAS No. 1823330-65-9

tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate

Cat. No.: B2595196
CAS No.: 1823330-65-9
M. Wt: 211.261
InChI Key: LIBBJPJHINROLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate (CAS 1823330-65-9) is a spirocyclic building block of high value in medicinal chemistry and drug discovery research. This compound features a spirocyclic scaffold that incorporates both nitrogen and oxygen heteroatoms within a rigid, three-dimensional framework. The high sp3 carbon content is essential for the three-dimensional exploration of chemical space, a key goal in the design of novel compound libraries for biological screening . The scaffold is intentionally designed with points of orthogonal diversification, allowing researchers to introduce incremental changes in the molecular architecture and explore the relationship between spatial placement of substituents and molecular properties . The unsaturated version of the scaffold, such as this compound, provides a distinct spatial orientation for functional groups compared to its saturated counterparts, enabling a more comprehensive exploration of structure-activity relationships . The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthesis while allowing for facile deprotection for further functionalization. Researchers utilize this and related spiro[3.4]octane scaffolds as privileged structures for creating novel bioactive molecules, given their ability to probe three-dimensional chemical space effectively. References This product description is based on available scientific literature. The synthetic methodology and significance of related spirocyclic scaffolds are detailed in the work from the Journal of Organic Chemistry . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(13)12-7-11(8-12)5-4-6-14-11/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBBJPJHINROLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C=CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl carbamate and a spirocyclic intermediate, followed by cyclization and functional group modifications . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activity. The presence of oxygen and nitrogen atoms within the ring system can facilitate interactions with enzymes and receptors .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Boc Protection: The tert-butyl group in the target compound provides steric shielding to the amine, reducing unwanted nucleophilic reactions. Derivatives with aminoethyl or aminomethyl groups (e.g., ) exhibit higher polarity and aqueous solubility, facilitating their use in peptide-based therapeutics.
  • Hydrogen Bonding : The hydroxyl-substituted derivative () demonstrates improved hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or receptors.

Biological Activity

Tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate, with the CAS number 1823330-65-9, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, including antibacterial and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO3C_{11}H_{17}NO_3 with a molecular weight of approximately 211.26 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds with similar structures. For instance, derivatives of spirocyclic compounds have been shown to exhibit significant antibacterial activity against various strains of bacteria, including resistant strains.

Table 1: Antimicrobial Activity Data

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Related Spiro CompoundsVarious16 - 64 µg/mL

Note: MIC values indicate the lowest concentration that inhibits visible growth.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation.

Case Study: Inhibition of Cytokine Production
A study conducted on human macrophages treated with this compound showed a reduction in IL-6 and TNF-alpha levels by approximately 50% compared to untreated controls, indicating significant anti-inflammatory activity.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors related to pain and inflammation, thereby providing therapeutic benefits.

Safety and Toxicology

Safety assessments indicate that this compound has moderate toxicity when ingested, classified under acute toxicity category 4 (harmful if swallowed) and skin irritation category 2 (causes skin irritation) .

Table 2: Safety Profile

Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)

Q & A

Q. Table 2: Crystallography Tools

Software/ToolApplicationEvidence
SHELXLRefinement of disordered regions
ORTEP-IIIVisualization of thermal motion

Q. How should researchers address contradictions in reported 13C^{13}\text{C}-NMR data for similar spiro compounds?

  • Methodological Answer :
  • Cross-Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Solvent Effects : Replicate NMR in deuterated DMSO to assess hydrogen-bonding interactions that may shift carbonyl signals .

Q. What computational strategies predict the reactivity of the 5-Oxa-2-azaspiro ring system?

  • Methodological Answer :
  • DFT Calculations : Model ring-opening reactions (e.g., acid hydrolysis) using transition-state optimization (IRC analysis) to identify activation energies.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on the spiro center’s steric constraints .

Q. What are the decomposition pathways of this compound under thermal stress?

  • Methodological Answer :
  • TGA/DSC Analysis : Heat samples at 10°C/min under nitrogen. Monitor mass loss at ~200°C, correlating with tert-butyl group cleavage (observed via FTIR loss of C=O stretch at 1720 cm1^{-1}) .
  • Byproduct Identification : Use GC-MS to detect volatile fragments (e.g., CO, isobutylene) as per SDS hazard notes .

Data Contradiction Analysis

Q. How to resolve discrepancies in melting point data across studies?

  • Methodological Answer :
  • Purity Assessment : Re-measure melting points after recrystallization and compare with DSC thermograms (endothermic peaks).
  • Polymorphism Screening : Conduct slurry experiments in 5 solvents (e.g., ethanol, acetonitrile) to identify stable crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.